molecular formula C13H11N3O4 B14579731 N-(2-Hydroxyphenyl)-N'-(4-nitrophenyl)urea CAS No. 61601-12-5

N-(2-Hydroxyphenyl)-N'-(4-nitrophenyl)urea

Cat. No.: B14579731
CAS No.: 61601-12-5
M. Wt: 273.24 g/mol
InChI Key: GVUSRYHMOGDOCP-UHFFFAOYSA-N
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Description

N-(2-Hydroxyphenyl)-N’-(4-nitrophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a hydroxyphenyl group and a nitrophenyl group, which can impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyphenyl)-N’-(4-nitrophenyl)urea typically involves the reaction of 2-hydroxyaniline with 4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be represented as follows:

2-Hydroxyaniline+4-Nitrophenyl isocyanateN-(2-Hydroxyphenyl)-N’-(4-nitrophenyl)urea\text{2-Hydroxyaniline} + \text{4-Nitrophenyl isocyanate} \rightarrow \text{N-(2-Hydroxyphenyl)-N'-(4-nitrophenyl)urea} 2-Hydroxyaniline+4-Nitrophenyl isocyanate→N-(2-Hydroxyphenyl)-N’-(4-nitrophenyl)urea

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyphenyl)-N’-(4-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of N-(2-Hydroxyphenyl)-N’-(4-aminophenyl)urea.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its unique functional groups.

    Medicine: Investigated for potential pharmacological activities.

    Industry: Possible use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyphenyl)-N’-(4-nitrophenyl)urea would depend on its specific application. For instance, if used as a pharmacological agent, it might interact with specific enzymes or receptors, altering their activity. The hydroxy and nitro groups could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyphenyl)-N’-(4-aminophenyl)urea: Similar structure but with an amine group instead of a nitro group.

    N-(2-Hydroxyphenyl)-N’-(4-chlorophenyl)urea: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

N-(2-Hydroxyphenyl)-N’-(4-nitrophenyl)urea is unique due to the presence of both hydroxy and nitro groups, which can impart distinct chemical reactivity and potential biological activity.

Properties

CAS No.

61601-12-5

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-3-(4-nitrophenyl)urea

InChI

InChI=1S/C13H11N3O4/c17-12-4-2-1-3-11(12)15-13(18)14-9-5-7-10(8-6-9)16(19)20/h1-8,17H,(H2,14,15,18)

InChI Key

GVUSRYHMOGDOCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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